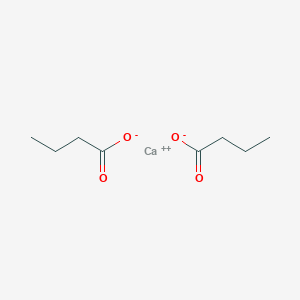

Calcium butyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5743-36-2 |

|---|---|

Molecular Formula |

C4H8CaO2 |

Molecular Weight |

128.18 g/mol |

IUPAC Name |

calcium;butanoate |

InChI |

InChI=1S/C4H8O2.Ca/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |

InChI Key |

DJSFSIDKBHNBFT-UHFFFAOYSA-N |

SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCC(=O)O.[Ca] |

Other CAS No. |

5743-36-2 |

Pictograms |

Irritant |

Synonyms |

Butanoic Acid, Calcium Salt; Butyric Acid, Calcium Salt; Greencab 70 Coated; |

Origin of Product |

United States |

Foundational & Exploratory

Calcium Butyrate as a Histone Deacetylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of calcium butyrate's role as a histone deacetylase (HDAC) inhibitor. It covers the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Concept: Butyrate and Histone Deacetylase Inhibition

Butyrate, a short-chain fatty acid, is a well-documented inhibitor of class I and IIa histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes that can regulate crucial cellular processes.[3][4] This epigenetic modification underlies many of butyrate's physiological effects, including the regulation of cell proliferation, differentiation, and apoptosis.[1][5]

The primary mechanism of HDAC inhibition by butyrate is through its interaction with the zinc-containing active site of the enzyme.[2] While it is a broad-spectrum inhibitor, it exhibits some selectivity among the different HDAC isoforms.

Data Presentation: Quantitative Analysis of Butyrate's HDAC Inhibition

The inhibitory potency of butyrate on various HDAC isoforms has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.

| HDAC Isoform | IC50 (mM) | Cell Line/System | Reference |

| HDAC1 | 0.3 | Not specified | [6] |

| HDAC2 | 0.4 | Not specified | [6] |

| HDAC7 | 0.3 | Not specified | [6] |

| General HDACs | 0.80 | Not specified | [1] |

Note: IC50 values can vary depending on the specific assay conditions and the biological system used.

Butyrate's effect on cell viability and proliferation is also a critical aspect of its function as an HDAC inhibitor, particularly in the context of cancer research.

| Cell Line | Treatment Concentration | Effect | Reference |

| HCT116 (colorectal cancer) | 0.5-5 mM | Dose- and time-dependent inhibition of proliferation | [7] |

| AsPC-1 (pancreatic cancer) | ~10 µM (IC50) | Inhibition of cell growth | [8] |

| HCT-116 (colon cancer) | ~10 µM (IC50) | Inhibition of cell growth | [8] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical flows associated with this compound's HDAC inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Fluorometric HDAC Activity Assay

This assay measures the activity of HDAC enzymes and their inhibition by compounds like butyrate.

Materials:

-

HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Lysine developer

-

HeLa nuclear extract (as a source of HDACs)

-

This compound (or Sodium Butyrate)

-

Trichostatin A (TSA, as a positive control for inhibition)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 350-380/440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

Dilute the HeLa nuclear extract in HDAC assay buffer.

-

Prepare a solution of Trichostatin A in HDAC assay buffer.

-

-

Reaction Setup:

-

In a 96-well black microplate, add the following to each well:

-

-

Initiate Reaction:

-

Stop and Develop:

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each butyrate concentration relative to the untreated control.

-

Western Blot for Histone Acetylation

This technique is used to detect and quantify changes in histone acetylation levels following butyrate treatment.

Materials:

-

Cells of interest

-

This compound

-

PBS (Phosphate-Buffered Saline), ice-cold

-

Histone Extraction Buffer

-

0.4 N H₂SO₄

-

20% TCA (Trichloroacetic Acid)

-

Acetone, ice-cold

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels (15%)

-

PVDF or nitrocellulose membrane (0.2 µm)

-

Transfer buffer

-

Ponceau S stain

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to desired confluency.

-

Treat cells with varying concentrations of this compound for a specified time period. Include a vehicle-treated control.

-

-

Histone Extraction (Acid Extraction Method):

-

Wash cells twice with ice-cold PBS.[12]

-

Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing intermittently.[12]

-

Centrifuge to pellet the nuclei. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice.[12]

-

Centrifuge to pellet debris and collect the supernatant containing histones.

-

Precipitate histones with 20% TCA on ice.[12]

-

Wash the histone pellet with ice-cold acetone.[12]

-

Air-dry the pellet and resuspend in deionized water.[12]

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a BCA protein assay.[12]

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]

-

Load samples onto a 15% SDS-PAGE gel and run at 100-120V.[12]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]

-

Verify transfer efficiency with Ponceau S staining.[12]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][13]

-

Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 and anti-total H3) overnight at 4°C.[12][13]

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again with TBST.

-

-

Signal Detection and Quantification:

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the specific genomic regions where histone acetylation is altered by butyrate treatment.

Materials:

-

Cells of interest

-

This compound (or Sodium Butyrate, typically 5-20 mM)[14][15]

-

Formaldehyde (1%)

-

Glycine (125 mM)

-

Lysis buffer

-

RIPA buffer

-

Antibody against acetylated histones (e.g., anti-acetyl-H3K9)

-

Protein A/G beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cell Treatment and Cross-linking:

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release chromatin.

-

Shear the chromatin to an average size of 200-1000 bp by sonication.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin in RIPA buffer.[14]

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with an antibody specific for the acetylated histone of interest overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the promoter regions of genes of interest to quantify the enrichment of acetylated histones.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of butyrate on cell viability and proliferation.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[7]

-

-

Cell Treatment:

-

MTT Addition:

-

Solubilization:

-

Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.co.jp [abcam.co.jp]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. Histone western blot protocol | Abcam [abcam.com]

- 14. med.uio.no [med.uio.no]

- 15. Native chromatin immunoprecipitation protocol [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Effects of Calcium Butyrate on Intestinal Barrier Function

Introduction

The intestinal barrier is a complex, multi-layered system that is critical for maintaining gut homeostasis. It selectively permits the absorption of nutrients, electrolytes, and water while preventing the translocation of harmful luminal contents, such as pathogens and toxins, into the systemic circulation. A dysfunctional intestinal barrier, often termed "leaky gut," is implicated in the pathogenesis of numerous intestinal and extraintestinal diseases, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and metabolic disorders.[1][2][3]

Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, is a key molecule in maintaining intestinal health.[4][5] It serves as the primary energy source for colonocytes and exerts a wide range of beneficial effects, including the enhancement of the intestinal barrier, immunomodulation, and anti-inflammatory actions.[3][4][6][7] this compound, a salt form of butyric acid, is used as a delivery method to ensure butyrate reaches the colon.[8][9] This guide provides a comprehensive technical overview of the current research on the effects of this compound on intestinal barrier function, focusing on its mechanisms of action, quantitative outcomes from key studies, and detailed experimental protocols.

Core Mechanisms of Butyrate Action on the Intestinal Barrier

Butyrate enhances intestinal barrier function through several interconnected mechanisms. The primary pathways include the inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and stimulation of AMP-activated protein kinase (AMPK).

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of HDACs.[7][10][11] By inhibiting HDACs, butyrate leads to the hyperacetylation of histone proteins, which alters chromatin structure and regulates the expression of numerous genes.[7][11] This epigenetic modification is central to many of butyrate's anti-inflammatory and barrier-protective effects. For instance, HDAC inhibition by butyrate can down-regulate the expression of pro-inflammatory cytokines like IL-6 and IL-12 in intestinal macrophages.[10] In intestinal epithelial cells, this mechanism can enhance the expression of genes encoding tight junction proteins.[12] Specifically, butyrate has been shown to suppress HDAC8 to blunt the NF-κB pathway, leading to enhanced expression of the solute carrier Slc26a3 and tight junction proteins, thereby improving intestinal barrier function.[12]

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate acts as a signaling molecule by activating specific GPCRs, including GPR41, GPR43, and GPR109A, which are expressed on intestinal epithelial and immune cells.[5][13] Activation of these receptors triggers various downstream signaling cascades that contribute to immune homeostasis and barrier integrity.[3][5][13] For example, GPR43 activation by butyrate can reduce the proliferation of CD4+ T-cells and limit the secretion of pro-inflammatory cytokines.[4][5] In colonic epithelial cells, butyrate-mediated activation of GPR43 can stimulate the expression of NLRC3, a protein that ameliorates colonic epithelial barrier integrity.[14] Furthermore, GPR109A activation is known to promote the differentiation of regulatory T-cells and enhance the production of anti-inflammatory IL-10.[5][13]

AMP-Activated Protein Kinase (AMPK) Activation

Butyrate enhances the intestinal barrier by activating AMPK, a crucial cellular energy sensor.[6][7][15][16] AMPK activation facilitates the assembly and organization of tight junctions, which are essential for maintaining the paracellular seal between epithelial cells.[7][15][16] Studies using Caco-2 cell monolayers have shown that butyrate treatment increases AMPK activity, which accelerates the development of transepithelial electrical resistance (TER) and the proper localization of tight junction proteins like ZO-1 and occludin.[15][16] This effect is not typically associated with an increase in the total expression of these proteins but rather with their assembly and functional integration into the tight junction complex.[15] The inhibition of AMPK abolishes the barrier-enhancing effects of butyrate, confirming the central role of this pathway.[15][16][17]

References

- 1. Butyrate Protects Barrier Integrity and Suppresses Immune Activation in a Caco-2/PBMC Co-Culture Model While HDAC Inhibition Mimics Butyrate in Restoring Cytokine-Induced Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcdr.net [jcdr.net]

- 8. researchgate.net [researchgate.net]

- 9. ab :: Animal Bioscience [animbiosci.org]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Diet-Modulated Butyrate Production on Intestinal Barrier Function and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Butyrate ameliorated-NLRC3 protects the intestinal barrier in a GPR43-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

Calcium Butyrate Signaling in Intestinal Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium butyrate, a salt of the short-chain fatty acid (SCFA) butyrate, is a key microbial metabolite in the mammalian gut, playing a pivotal role in maintaining intestinal homeostasis. Produced by the fermentation of dietary fibers by the gut microbiota, butyrate serves as the primary energy source for colonocytes and acts as a critical signaling molecule, influencing a multitude of cellular processes within the intestinal epithelium.[1][2][3] Its diverse functions, ranging from strengthening the intestinal barrier to modulating immune responses and inducing apoptosis in cancer cells, are orchestrated through a complex network of signaling pathways.[4][5][6] This technical guide provides an in-depth exploration of the core signaling pathways of this compound in intestinal epithelial cells, offering quantitative data, detailed experimental protocols, and visual diagrams to support research and drug development endeavors in this field.

Core Signaling Pathways

Butyrate exerts its pleiotropic effects on intestinal epithelial cells primarily through three interconnected mechanisms: inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and modulation of intracellular calcium levels.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of butyrate action is its ability to inhibit HDAC activity.[7][8] By doing so, butyrate leads to the hyperacetylation of histones, altering chromatin structure and making DNA more accessible for transcription.[9] This epigenetic modification results in the altered expression of numerous genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[7][10] For instance, butyrate has been shown to upregulate the expression of cell cycle inhibitors like p21 and p27 and pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2.[11][12][13] This HDAC inhibitory activity is central to butyrate's anti-cancer properties.[4][5]

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate also functions as a ligand for several GPCRs expressed on the surface of intestinal epithelial cells, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[4][7][14] Activation of these receptors initiates various downstream signaling cascades that contribute to butyrate's diverse physiological effects.

-

GPR109A: Activation of GPR109A has been linked to the suppression of inflammation by inhibiting the NF-κB pathway and promoting the differentiation of regulatory T cells.[2][15] It also plays a role in inducing apoptosis in colon cancer cells.[7]

-

GPR41 and GPR43: These receptors are involved in modulating intestinal inflammation and promoting the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are important for metabolic regulation.[7][16]

Intracellular Calcium Signaling

Butyrate has been shown to modulate intracellular calcium ([Ca2+]) levels in intestinal epithelial cells.[17][18] This effect can be mediated through both GPCR-dependent and independent mechanisms. An increase in intracellular [Ca2+] can trigger a variety of cellular responses, including the activation of calcium-dependent signaling pathways that influence cell proliferation, differentiation, and apoptosis.[18] For example, butyrate-induced increases in intracellular calcium have been linked to the activation of p38 MAPK and JNK pathways, contributing to apoptosis in colon cancer cells.[11][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of butyrate on intestinal epithelial cells.

Table 1: Effects of Butyrate on Cell Viability and Apoptosis

| Cell Line | Butyrate Concentration | Effect | Measurement | Reference |

| HCT116 | 1.14 mM (24h) | IC50 for cell growth inhibition | MTT Assay | [19] |

| HT-29 | 2.42 mM (48h) | IC50 for cell growth inhibition | MTT Assay | [19] |

| Caco-2 | 2.15 mM (72h) | IC50 for cell growth inhibition | MTT Assay | [19] |

| RKO | 8 mM | Induction of apoptosis | DNA Fragmentation | [11] |

| HCT116 | 4 mM | 4.9-fold increase in DR5 mRNA | RT-PCR | [10] |

| HT-29 | 4 mM | 2.4-fold increase in DR5 mRNA | RT-PCR | [10] |

Table 2: Effects of Butyrate on Intestinal Barrier Function

| Cell Line | Butyrate Concentration | Effect | Measurement | Reference |

| Caco-2 | 2 mM | Significant increase in TER | TER Measurement | [20][21] |

| IPEC-J2 | Dose-dependent | Reduction in LPS-impaired barrier integrity | TEER, FITC-dextran permeability | [22] |

| E12 | 1-10 mM | Improved epithelial barrier function | TEER, FITC-dextran permeability | [15] |

Table 3: Effects of Butyrate on Gene Expression

| Cell Line | Butyrate Concentration | Gene | Effect | Measurement | Reference |

| HT-29 | 2 mM | CXCL10 | Complete block of IFN-γ induced release | ELISA | [23] |

| HT-29 | 2 mM | IRF9, JAK2 | Downregulation of mRNA expression | qRT-PCR | [23] |

| IPEC-J2 | 1, 5, 10 mM | p21, p27, bak | Increased relative expression | qRT-PCR | [13] |

| IPEC-J2 | 5, 10 mM | cyclinD1, CDK6 | Reduced levels | Western Blot | [13] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study butyrate signaling in intestinal epithelial cells.

Cell Viability and Proliferation (MTT Assay)

Methodology:

-

Intestinal epithelial cells (e.g., Caco-2, HT-29, HCT116) are seeded in 96-well plates at a specific density.

-

After cell adherence, the medium is replaced with fresh medium containing various concentrations of this compound.

-

The cells are incubated for different time points (e.g., 24, 48, 72 hours).

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

The formazan crystals formed by viable cells are then solubilized using a solvent like DMSO.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

Apoptosis Detection (DNA Fragmentation Assay)

Methodology:

-

Cells are treated with butyrate for a specified time to induce apoptosis.[11]

-

Both floating and adherent cells are collected and washed.

-

The cells are lysed, and the DNA is extracted.

-

The extracted DNA is then subjected to agarose gel electrophoresis.

-

Apoptosis is indicated by a characteristic ladder pattern of DNA fragments, which are multiples of approximately 180-200 base pairs.

Intestinal Barrier Function (Transepithelial Electrical Resistance - TEER)

Methodology:

-

Intestinal epithelial cells (e.g., Caco-2, IPEC-J2) are seeded on permeable Transwell inserts.

-

The cells are cultured until they form a confluent monolayer, which is monitored by measuring the TEER.

-

Once a stable TEER is achieved, the cells are treated with this compound.

-

TEER is measured at various time points to assess the integrity of the tight junctions forming the intestinal barrier. An increase in TEER indicates an enhancement of barrier function.[20][21]

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

Methodology:

-

Cells are treated with butyrate for a specific duration.

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).[24]

-

The extracted RNA is reverse transcribed into complementary DNA (cDNA).[24]

-

Quantitative PCR is performed using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or probe.

-

The relative expression of the target gene is calculated, often normalized to a housekeeping gene.

Conclusion

This compound is a multifaceted signaling molecule in the intestinal epithelium, orchestrating a complex interplay of pathways that are crucial for gut health. Its ability to act as an HDAC inhibitor, a GPCR ligand, and a modulator of intracellular calcium underpins its diverse physiological roles, including the maintenance of the intestinal barrier, regulation of inflammation, and prevention of colorectal cancer. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further unravel the therapeutic potential of this important microbial metabolite. A deeper understanding of these signaling pathways will be instrumental in developing novel strategies for the prevention and treatment of a range of gastrointestinal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Effects of the intestinal microbial metabolite butyrate on the development of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. libcatalog.usc.edu [libcatalog.usc.edu]

- 7. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Butyrate induces cell apoptosis through activation of JNK MAP kinase pathway in human colon cancer RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. wjgnet.com [wjgnet.com]

- 17. Effect of butyrate on membrane potential, ionic currents and intracellular Ca2+ concentration in cultured rat myenteric neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gut microbial metabolite butyrate improves anticancer therapy by regulating intracellular calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Butyrate modifies intestinal barrier function in IPEC-J2 cells through a selective upregulation of tight junction proteins and activation of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Butyrate Prevents Induction of CXCL10 and Non-Canonical IRF9 Expression by Activated Human Intestinal Epithelial Cells via HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. files.core.ac.uk [files.core.ac.uk]

Calcium Butyrate and Its Impact on Gene Expression in Cancer Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium butyrate is the salt form of butyrate, a short-chain fatty acid (SCFA) endogenously produced in the colon through the microbial fermentation of dietary fiber.[1][2] In recent years, butyrate has garnered significant attention in oncology research for its potent anti-neoplastic properties, which include the ability to induce cell cycle arrest, differentiation, and apoptosis in a wide range of cancer cell lines.[1][3][4] While normal colonocytes utilize butyrate as their primary energy source, cancer cells exhibit a paradoxical response, undergoing growth inhibition and cell death.[5][6]

The primary mechanism underlying these effects is butyrate's function as a histone deacetylase (HDAC) inhibitor.[1][3] By inhibiting HDACs, butyrate alters chromatin structure, leading to broad changes in the expression of genes that govern critical cellular processes. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates gene expression in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: HDAC Inhibition

The anticancer effects of butyrate are predominantly mediated by its inhibition of histone deacetylases (HDACs).[3][7] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure (heterochromatin) that represses gene transcription.

By inhibiting HDAC activity, butyrate causes an accumulation of acetylated histones (hyperacetylation).[8] This creates a more relaxed, open chromatin state (euchromatin), which allows transcription factors to access gene promoter regions, thereby activating or de-repressing the expression of key tumor-suppressing genes.[9][10] Beyond histones, butyrate can also affect the acetylation status and function of non-histone proteins involved in cancer progression. While HDAC inhibition is the principal mechanism, butyrate also exerts effects by acting as a ligand for G-protein coupled receptors (GPCRs), such as GPR109A, which can trigger downstream signaling cascades that suppress tumor growth.[5][6]

Quantitative Impact on Gene Expression

Butyrate treatment induces widespread changes in the transcriptome of cancer cells.[11] These alterations collectively push the cell towards a state of growth arrest and apoptosis. The following tables summarize quantitative changes observed for key genes across various cancer cell lines.

Modulation of Cell Cycle Regulators

A hallmark of butyrate's effect is the induction of cell cycle arrest, primarily in the G0/G1 or G2/M phases.[5][12] This is achieved by upregulating cyclin-dependent kinase inhibitors (CKIs) and downregulating cyclins and cyclin-dependent kinases (CDKs).

Table 1: Butyrate-Induced Changes in Cell Cycle Gene Expression

| Gene | Protein Product | Function | Cancer Cell Line | Butyrate Effect | Fold Change / Quantitative Detail | Citation(s) |

|---|---|---|---|---|---|---|

| CDKN1A | p21WAF1/CIP1 | CKI, G1/S arrest | HCT-116, HT-29, Caco-2 | Upregulation | Nuclear p21 levels increased >1-fold in HCT-116 cells. | [5][13] |

| CDKN1B | p27Kip1 | CKI, G1/S arrest | Anaplastic Thyroid | Upregulation | Protein expression increased. | [12] |

| CCNA / CCNB | Cyclin A / Cyclin B | G2/M progression | Anaplastic Thyroid | Downregulation | Protein expression decreased. | [12] |

| CCND1 / CCND3 | Cyclin D1 / Cyclin D3 | G1 progression | Various | Downregulation | Expression suppressed. | [5] |

| c-Myc | c-Myc | Transcription factor, proliferation | HCT-116, HT-29, Caco-2 | Downregulation | Protein levels decreased by >30% with 4 mM butyrate. |[5][13] |

Induction of Apoptosis Pathways

Butyrate effectively triggers programmed cell death by modulating the expression of genes in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][14] This involves downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.

Table 2: Butyrate-Induced Changes in Apoptosis-Related Gene Expression

| Gene | Protein Product | Function | Cancer Cell Line | Butyrate Effect | Fold Change / Quantitative Detail | Citation(s) |

|---|---|---|---|---|---|---|

| BCL2 | Bcl-2 | Anti-apoptotic | Various | Downregulation | Expression is inhibited. | [5] |

| BCL2L1 (BCL-xL) | Bcl-xL | Anti-apoptotic | COLO 205 | Downregulation | Protein levels reduced. | [15] |

| BAK1 | Bak | Pro-apoptotic | COLO 205 | Upregulation | Protein levels increased. | [15] |

| TNFRSF10B | DR5 (Death Receptor 5) | Extrinsic apoptosis receptor | HCT-116, HT-29 | Upregulation | 4.9-fold mRNA increase in HCT-116 (4 mM); 2.4-fold in HT-29. | [8] |

| XIAP | XIAP | Inhibitor of apoptosis | COLO 205 | Downregulation | Protein levels reduced. | [15] |

| BIRC5 | Survivin | Inhibitor of apoptosis | COLO 205 | Downregulation | Protein levels reduced. |[15] |

Regulation of Non-Coding RNAs and Other Key Targets

Butyrate also alters the expression of non-coding RNAs, such as microRNAs (miRNAs), which are critical regulators of gene expression.[3] It influences oncogenic ("oncomiRs") and tumor-suppressive miRNAs to further drive its anti-cancer effects.

Table 3: Butyrate-Induced Changes in miRNA and Other Gene Expression

| Gene / Target | Type | Function | Cancer Cell Line | Butyrate Effect | Quantitative Detail | Citation(s) |

|---|---|---|---|---|---|---|

| miR-17~92 Cluster | miRNA (Oncogenic) | Pro-proliferative | Colorectal Cancer | Downregulation | Expression of cluster members reduced. | [11] |

| miR-106b | miRNA (Oncogenic) | Targets p21 mRNA | HCT-116 | Downregulation | Expression decreased, leading to increased p21 translation. | [7][16] |

| VEGFC / VEGFD | mRNA | Lymphangiogenic factors | Oral Squamous Carcinoma (HSC-3) | Downregulation | mRNA and protein expression reduced. | [17] |

| SLC16A1 | GLUT1 | Glucose Transporter | Colorectal Cancer | Downregulation | Reduced abundance of membrane GLUT1. |[6] |

Key Signaling Pathways Modulated by this compound

The widespread gene expression changes induced by butyrate culminate in the modulation of several critical signaling pathways that are often dysregulated in cancer.

-

Apoptosis Induction: Butyrate promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bak and the death receptor DR5.[5][8][15] This leads to the activation of the caspase cascade, dismantling the cell.[5]

-

Cell Cycle Arrest: The most prominent effect is the strong upregulation of the CKI p21.[5][13] p21 inhibits Cyclin/CDK complexes, thereby halting the cell cycle at the G1/S transition and preventing DNA replication.[12][18]

-

PI3K/Akt Pathway: Butyrate has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.[7] This inhibition can be mediated through the upregulation of the tumor suppressor PTEN.[7]

-

Wnt/β-catenin Pathway: In colorectal cancer, where this pathway is often constitutively active, butyrate can inhibit Wnt signaling, leading to reduced proliferation and increased differentiation.[4][5]

Experimental Protocols

This section outlines a generalized methodology for investigating the effects of this compound on gene expression in cancer cell lines.

Cell Culture and Butyrate Treatment

-

Cell Lines: Human colorectal carcinoma cell lines such as HCT-116, HT-29, or SW620 are commonly used.[19]

-

Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment:

-

Prepare a stock solution of this compound in sterile PBS or culture medium.

-

Seed cells in culture plates and allow them to adhere for 24 hours.

-

Replace the medium with fresh medium containing the desired final concentration of this compound (typically ranging from 1 mM to 10 mM).[13][20] An untreated control (0 mM) must be included.

-

Incubate cells for a specified duration (e.g., 24, 48, or 72 hours) before harvesting for analysis.[21]

-

RNA Isolation and Quality Control

-

Harvesting: Aspirate the culture medium and wash cells with cold PBS. Lyse the cells directly in the plate using a lysis buffer (e.g., Buffer RLT from Qiagen).

-

Isolation: Isolate total RNA using a column-based kit (e.g., QIAGEN RNeasy Mini Kit) according to the manufacturer's protocol.[22] Include an on-column DNase digestion step to remove genomic DNA contamination.

-

Quality Control: Assess RNA integrity and concentration. The RNA Integrity Number (RIN) should be determined using an Agilent Bioanalyzer, with a RIN > 8.0 considered high quality. Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Prepare qRT-PCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

-

Run the reaction on a real-time PCR system.

-

Calculate relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

-

RNA-Sequencing (RNA-seq) for Global Transcriptome Analysis:

-

Library Preparation: Starting with high-quality total RNA, deplete ribosomal RNA (rRNA). Prepare sequencing libraries using a stranded RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded Total RNA).[11]

-

Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NextSeq or NovaSeq) to generate approximately 20-30 million reads per sample.[11]

-

Data Analysis:

-

Perform quality control on raw sequencing reads (e.g., using FastQC).

-

Trim adapter sequences and low-quality bases (e.g., using Trimmomatic).[11]

-

Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[11]

-

Quantify gene-level counts using tools such as HTSeq or featureCounts.[11]

-

Perform differential expression analysis between butyrate-treated and control samples using packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression.[11]

-

-

References

- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium butyrate induces apoptosis in human colonic tumour cell lines in a p53-independent pathway: implications for the possible role of dietary fibre in the prevention of large-bowel cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrative Transcriptomic Network Analysis of Butyrate Treated Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]

- 7. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Histone deacetylase inhibitor sodium butyrate suppresses proliferation and promotes apoptosis in osteosarcoma cells by regulation of the MDM2–p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Butyrate alters the expression and activity of cell cycle components in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sodium butyrate, a histone deacetylase inhibitor, regulates Lymphangiogenic factors in oral cancer cell line HSC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. RNA Sequencing Analysis of Molecular Basis of Sodium Butyrate-Induced Growth Inhibition on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. openaccesspub.org [openaccesspub.org]

Discovery and Initial Characterization of Butyrate's Biological Activity: A Technical Guide

Abstract

Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber fermentation, has been a subject of intense scientific scrutiny for decades.[1][2] This technical guide delves into the discovery and initial characterization of its core biological activities. While the focus is on the butyrate anion, it is important to note that seminal research predominantly utilized sodium butyrate as the delivery compound. This document outlines the foundational discoveries of butyrate as a histone deacetylase (HDAC) inhibitor and its subsequent characterization as an agent that induces cell differentiation, apoptosis, and cell cycle arrest, particularly in cancer cell lines.[2][3][4] Key experimental data are summarized, detailed protocols for cornerstone assays are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Butyrate

Butyrate is a four-carbon SCFA that serves as the primary energy source for colonocytes and plays a critical role in maintaining gut homeostasis.[5][6] Beyond its local effects in the colon, butyrate enters systemic circulation and exerts a wide range of biological effects on various cell types.[7] Its discovery as a potent modulator of gene expression and cellular fate has established it as a molecule of significant therapeutic interest. The initial characterization of its biological activity centered on three key observations: its ability to inhibit histone deacetylases, to force cancer cells into a more differentiated state, and to trigger programmed cell death or apoptosis.[2][8]

Discovery as a Histone Deacetylase (HDAC) Inhibitor

A landmark discovery in understanding butyrate's mechanism of action was its identification as an inhibitor of histone deacetylase (HDAC) activity.[8] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs (specifically Class I and IIa), butyrate causes an accumulation of acetylated histones (hyperacetylation).[1] This relaxes the chromatin structure, making DNA more accessible to transcription factors and leading to altered expression of a wide array of genes that regulate key cellular processes.[2][8] This epigenetic modulation is considered the primary mechanism underlying many of butyrate's observed biological effects.[1]

Initial Characterization of Cellular Effects

Induction of Cell Differentiation

Early studies revealed that butyrate could induce differentiation in a variety of transformed cell types.[4][9] In colon carcinoma cells, for instance, treatment with butyrate leads to a more mature, differentiated phenotype, characterized by morphological changes and the expression of differentiation markers like alkaline phosphatase.[3][10] This effect is significant because it can force rapidly dividing, undifferentiated cancer cells to adopt the characteristics of normal, non-proliferating cells, thereby inhibiting tumor growth.[3] Butyrate has also been shown to promote the differentiation of mesenchymal stem cells into other cell types, such as smooth muscle cells.[11]

Induction of Apoptosis

A crucial finding was butyrate's ability to selectively induce apoptosis (programmed cell death) in cancer cells while having a lesser effect on normal cells.[12][13] This anti-neoplastic property is a cornerstone of its therapeutic potential. Initial characterization showed that butyrate-induced apoptosis is often mediated through the intrinsic, or mitochondrial, pathway.[4][12] This involves altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade that executes cell death.[12]

Inhibition of Cell Proliferation and Cell Cycle Arrest

Concurrent with the discoveries of differentiation and apoptosis induction, butyrate was characterized as a potent inhibitor of cell proliferation.[2][14] It achieves this primarily by inducing cell cycle arrest, often in the G0/G1 phase.[2] This arrest prevents cancer cells from proceeding through the cell cycle and dividing. The mechanism is linked to its HDAC inhibitory activity, which upregulates the expression of cell cycle inhibitors, such as p21.[2] Studies have consistently shown a dose-dependent decrease in the proliferation of various cancer cell lines upon treatment with butyrate.[14]

Quantitative Data Summary

The following tables summarize quantitative data from initial characterization studies, demonstrating butyrate's efficacy in various cellular assays.

Table 1: Histone Deacetylase (HDAC) Inhibition by Short-Chain Fatty Acids

| Compound | Cell Line | IC50 (mM) for HDAC Activity | Reference |

|---|---|---|---|

| Sodium Butyrate | General | ~0.80 | |

| Sodium Butyrate | HT-29 (Nuclear Extract) | ~0.41 | [15] |

| Sodium Propionate | HT-29 (Nuclear Extract) | ~1.7 |[15] |

Table 2: Effect of Sodium Butyrate on Cancer Cell Proliferation and Viability

| Cell Line | Concentration (mM) | Duration | Effect | Reference |

|---|---|---|---|---|

| Cervix Tumor Cells | 0.005 - 0.50 | - | Decreased cell proliferation without cell death | [14] |

| Cervix Tumor Cells | > 0.50 | 5 - 15 days | Cell death induced | [14] |

| Caco-2 | 1 | 48 hours | Induced differentiation without notable cytotoxicity | [10] |

| HCT116 & SW480 | ≤ 5 | Up to 72 hours | Not cytotoxic | [16] |

| Rat MSCs | 1.0 - 1.5 | 48 hours | Significantly suppressed proliferation |[11] |

Table 3: Induction of Apoptosis by Sodium Butyrate

| Cell Line | Concentration (mM) | Duration | Apoptotic Marker/Result | Reference |

|---|---|---|---|---|

| Huh 7 (Hepatic) | Not specified | - | 79.1% increase in TUNEL positive cells | [4] |

| Caco-2 | 5 | 24 hours | Upregulation of pro-apoptotic Bak, release of cytochrome c | [12] |

| Bovine Satellite Cells | 1 | 24-72 hours | Significant increase in total apoptotic cells | [17] |

| HCT116 | Not specified | - | Promoted apoptosis, increased TRAIL-induced apoptosis |[13] |

Key Signaling Pathways

HDAC Inhibition and Gene Regulation

Butyrate's primary mechanism involves entering the cell nucleus and inhibiting HDAC enzymes. This leads to histone hyperacetylation, which remodels chromatin to a more open state, allowing for the transcription of genes like the cell cycle inhibitor p21. This cascade ultimately results in cell cycle arrest and a halt in proliferation.

Mitochondrial Pathway of Apoptosis

Butyrate triggers apoptosis in cancer cells by shifting the balance of Bcl-2 family proteins towards a pro-apoptotic state. This compromises the mitochondrial outer membrane, leading to the release of cytochrome c, which activates the caspase cascade, culminating in programmed cell death.

Experimental Protocols

General Workflow for Assessing Butyrate's Activity

Protocol: HDAC Activity Assay

This protocol is a generalized procedure based on commercially available colorimetric kits mentioned in the literature.[18]

-

Prepare Cell Lysate: Culture cells (e.g., MAC-T, HCT116) to ~80% confluency.[19] Harvest cells and prepare nuclear or whole-cell extracts using an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add cell lysate to each well.

-

Butyrate Treatment: Add varying concentrations of sodium butyrate (e.g., 0 to 5 mM) or a known HDAC inhibitor control (e.g., Trichostatin A) to the wells.[18][19] Incubate for a specified time (e.g., 2 hours).[19]

-

Substrate Addition: Add the colorimetric HDAC substrate to each well and incubate for an additional period (e.g., 2 hours) to allow for deacetylation.[19]

-

Developer Addition: Add the developer solution, which lyses the cells and releases the deacetylated substrate. The developer reacts with the deacetylated substrate to produce a colored product.

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 405 nm).

-

Analysis: Calculate HDAC activity relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

This protocol is based on methodologies described for Caco-2 and other cell lines.[3][16][20]

-

Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well plate at a density of 5x10⁴ cells/well and allow them to attach for 24-48 hours.[20]

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of sodium butyrate (e.g., 0.5, 1, 10, 20 mM).[20] Include an untreated control group.

-

Incubation: Incubate the cells at 37°C with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT reagent (e.g., 0.5 mg/mL) to each well.[20]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Express the viability of treated cells as a percentage of the untreated control cells.

Protocol: Cell Differentiation (Alkaline Phosphatase) Assay

This protocol is adapted from studies on Caco-2 cell differentiation.[3][10]

-

Cell Culture and Treatment: Seed Caco-2 cells and treat with the desired concentration of sodium butyrate (e.g., 1 mM) for 48 hours to induce differentiation.[3]

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the lysate for normalization.

-

Assay Mixture: Prepare an assay mixture containing 0.1 M Tris-HCl (pH 9.8), 5 mM MgCl2, and 2 mM p-nitrophenyl phosphate (pNPP) as the substrate.[3]

-

Enzymatic Reaction: Add a standardized amount of cell lysate to the assay mixture in a 96-well plate. Incubate at 37°C.

-

Measurement: Monitor the increase in absorbance at 405 nm over time, which corresponds to the conversion of pNPP to the yellow product, p-nitrophenol.

-

Analysis: Calculate the alkaline phosphatase activity and normalize it to the total protein content. Compare the activity in butyrate-treated cells to that of untreated controls.

Conclusion

The discovery and initial characterization of butyrate's biological activities—namely HDAC inhibition, induction of differentiation, and apoptosis—have been pivotal in shaping our understanding of this microbial metabolite. These foundational studies, primarily using sodium butyrate, established the core mechanisms by which butyrate exerts its potent effects on cell fate and gene expression. This knowledge has paved the way for extensive research into its therapeutic applications, from colorectal cancer to inflammatory diseases, and continues to be a fertile ground for drug development and nutritional science.

References

- 1. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate induces ROS-mediated apoptosis by modulating miR-22/SIRT-1 pathway in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]

- 8. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrate affects differentiation, maturation and function of human monocyte-derived dendritic cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colon cancer cell differentiation by sodium butyrate modulates metabolic plasticity of Caco-2 cells via alteration of phosphotransfer network | PLOS One [journals.plos.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gsartor.org [gsartor.org]

- 16. Sodium Butyrate as a Histone Deacetylase Inhibitor Affects Toll-Like Receptor 4 Expression in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sodium Butyrate Induces Hepatic Differentiation of Mesenchymal Stem Cells in 3D Collagen Scaffolds - ProQuest [proquest.com]

Calcium Butyrate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the therapeutic potential of calcium butyrate. It delves into the compound's mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and outlines detailed experimental protocols. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic applications of this compound.

Core Therapeutic Areas and Mechanisms of Action

This compound, the salt of the short-chain fatty acid butyrate, has demonstrated significant therapeutic potential in several key areas, primarily centered around gut health and cellular regulation. Its mechanisms of action are multifaceted, with the most prominent being its role as a histone deacetylase (HDAC) inhibitor. This inhibition leads to alterations in gene expression that can suppress cancer cell proliferation and induce apoptosis[1].

Anti-Inflammatory Effects: this compound exhibits potent anti-inflammatory properties, largely by modulating inflammatory signaling pathways. It has been shown to reduce the release of pro-inflammatory cytokines by regulating pathways such as NF-κB[1]. In experimental models of colitis, topical administration of this compound has been shown to ameliorate inflammation[2][3][4]. Studies in weaned piglets also demonstrated that a combination of this compound and tannin extract significantly decreased the incidence of diarrhea and the expression of pro-inflammatory markers like COX-2 and TNF-α[5].

Antitumor Properties: The anticancer effects of butyrate are well-documented and are linked to its ability to induce apoptosis, inhibit cell proliferation, and promote cell differentiation in cancer cells[1][6][7]. In vitro studies have shown that this compound inhibits the proliferation of colon cancer cell lines such as HT29, SW620, and HCT116 in a dose-dependent manner[2][3][4]. In vivo, it has been observed to reduce the number of aberrant crypt foci (AFC), which are precursors to colorectal cancer, in rats[2][3][4]. Butyrate can also enhance the efficacy of chemotherapy drugs while mitigating their damage to normal cells[1].

Gut Health and Microbiome Modulation: Butyrate is a primary energy source for colonocytes and plays a crucial role in maintaining gut barrier function and homeostasis[8][9]. It can strengthen the gut barrier, reduce intestinal permeability, and support a healthy gut microbiome[1]. A clinical trial in pediatric patients with Irritable Bowel Syndrome (IBS) found that this compound supplementation effectively reduced symptoms and induced beneficial shifts in the gut microbiota, increasing the abundance of short-chain fatty acid-producing bacteria[10][11].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vivo Anti-Inflammatory and Antitumor Effects in Rats

| Parameter | Model | Treatment | Outcome | P-value | Reference |

| Colon Edema Reduction | Dinitrobenzene-induced colitis | Intracolonic instillation of this compound | 22.7% reduction | P=0.048 | [2][3][4] |

| Mucosal Damage Area Reduction | Dinitrobenzene-induced colitis | Intracolonic instillation of this compound | 48% reduction | P=0.045 | [2][3][4] |

| Aberrant Crypt Foci (AFC) Reduction | Azoxymethane-induced AFC | Intracolonic instillation of this compound | 22.7% reduction in the entire colon | P<0.05 | [2][3][4] |

| AC and ACF Reduction (Distal Colon) | Azoxymethane-induced AFC | Intracolonic instillation of 3.5 mg this compound | 24.7% and 23.5% reduction, respectively | P<0.05 | [2] |

| ACF Reduction (Proximal Colon) | Azoxymethane-induced AFC | Intracolonic instillation of 3.5 mg this compound | 20.2% reduction | P<0.05 | [2] |

Table 2: In Vitro Antiproliferative Effects on Colon Cancer Cell Lines

| Cell Line | Treatment Concentrations | Outcome | P-value | Reference |

| HT29, SW620, HCT116 | 1.25, 2.5, and 5 mM | Dose-dependent reduction in ³H-thymidine uptake | P=0.046 to P=0.002 | [2][3][4] |

Table 3: Clinical Trial in Pediatric Irritable Bowel Syndrome (IBS)

| Parameter | Treatment Group (500 mg/day this compound) | Placebo Group | P-value | Reference |

| Treatment Success (≥50% reduction in VAS scores) | 73% of patients | 3.8% of patients | < 0.0001 | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

3.1. In Vivo Model of Dinitrobenzene-Induced Colitis in Rats

-

Objective: To evaluate the topical anti-inflammatory effect of this compound.

-

Animals: Male F344 rats.

-

Induction of Colitis: A single intracolonic administration of dinitrobenzene sulfonic acid.

-

Treatment: Intracolonic instillation of this compound for 6 consecutive days.

-

Assessment:

-

Body weight monitoring.

-

Evaluation of colon edema.

-

Measurement of the area of mucosal damage.

-

3.2. In Vivo Model of Azoxymethane-Induced Aberrant Crypt Foci (AFC) in Rats

-

Objective: To evaluate the in vivo antitumor activity of this compound.

-

Animals: Male F344 rats.

-

Induction of AFC: Subcutaneous injections of azoxymethane (AOM).

-

Treatment: Intracolonic instillation of this compound for 4 weeks.

-

Assessment: Quantification of the number of AFC in the entire colon.

3.3. In Vitro Antiproliferative Assay

-

Objective: To assess the effect of this compound on the proliferation of colon cancer cells.

-

Cell Lines: Human HT29, SW620, and HCT116 colon cancer cell lines.

-

Treatment: Incubation with this compound at concentrations of 1.25, 2.5, and 5 mM for 48 hours.

-

Methodology:

-

Cells are seeded in appropriate culture plates.

-

After adherence, cells are treated with varying concentrations of this compound suspended in DMEM without FBS.

-

During the last 18 hours of incubation, cells are labeled with methyl-³H-thymidine.

-

The rate of ³H-thymidine uptake is measured at the end of the incubation period to determine the level of cell proliferation.

-

-

Reference: [2]

3.4. Randomized, Placebo-Controlled, Double-Blind Clinical Trial in Pediatric IBS

-

Objective: To evaluate the efficacy of this compound supplementation in reducing IBS symptoms and its effect on gut microbiota.

-

Participants: Children aged 4-17 years diagnosed with IBS according to Rome IV criteria.

-

Intervention:

-

Treatment Group: 500 mg/day of a formulation based on this compound for 8 weeks.

-

Control Group: Placebo for 8 weeks.

-

-

Follow-up: 4-week follow-up period after cessation of treatment.

-

Primary Outcome: ≥50% reduction in the Visual Analogue Scale (VAS) scores for abdominal pain.

-

Secondary Outcomes:

-

Changes in Gastrointestinal Symptom Rating Scale (GSRS) scores.

-

Alterations in gut microbiota composition analyzed via 16S metataxonomics.

-

Changes in metabolite profiles assessed by targeted/untargeted metabolomics of fecal samples.

-

Signaling Pathways and Visualizations

This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

4.1. Butyrate's Inhibition of Cancer-Related Signaling Pathways

Butyrate, primarily through its action as an HDAC inhibitor, downregulates several oncogenic signaling pathways, leading to decreased cancer cell proliferation and survival.

Caption: Butyrate's multifaceted impact on key oncogenic signaling pathways.

4.2. Experimental Workflow for In Vivo Colitis Model

The following diagram outlines the workflow for inducing and treating experimental colitis in a rat model to assess the anti-inflammatory effects of this compound.

Caption: Workflow for the in vivo experimental colitis model.

4.3. Logical Relationship of Butyrate's Effects on Gut Health

This diagram illustrates the logical progression from this compound administration to improved gut health outcomes, as observed in clinical and preclinical studies.

Caption: Logical flow of this compound's beneficial effects on gut health.

Future Directions and Considerations

The preliminary studies on this compound are promising, but further research is necessary to fully elucidate its therapeutic potential and translate these findings into clinical applications. Key areas for future investigation include:

-

Bioavailability and Delivery: Butyrate has a short half-life, which presents challenges for its clinical use[6]. The development of novel delivery systems, such as encapsulation or nano-delivery, is crucial to enhance its bioavailability and ensure targeted delivery to the colon[7][8][12][13].

-

Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic dosages for various conditions. Butyrate's effects can be dose-dependent, with different concentrations potentially promoting either cell proliferation or apoptosis[6].

-

Large-Scale Clinical Trials: While initial clinical data, particularly in pediatric IBS, is encouraging, larger, multicenter, placebo-controlled, double-blind clinical trials are required to validate the efficacy and safety of this compound in diverse patient populations and for various indications[2][10][11][14].

-

Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as chemotherapy drugs or other anti-inflammatory compounds, could lead to more effective treatment strategies[1][14].

References

- 1. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]

- 2. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Anti-inflammatory effect on experimental colitis in rats and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous feeding of this compound and tannin extract decreased the incidence of diarrhea and proinflammatory markers in weaned piglets [animbiosci.org]

- 6. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revolutionizing Gut Health: Introducing ButiShield™ – Kemin's Breakthrough in Microencapsulated this compound [kemin.com]

- 9. Butyrate in microbiome abates a host of ills, studies find - UW Medicine | Newsroom [newsroom.uw.edu]

- 10. This compound efficacy in pediatric irritable bowel syndrome: Randomized placebo-controlled multiomics-based clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound efficacy in pediatric irritable bowel syndrome: Randomized placebo‐controlled multiomics‐based clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro dissolution and in vivo absorption of calcium [1-(14)c]butyrate in free or protected forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Research-Grade Calcium Butyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and analysis of calcium butyrate for research applications. Detailed protocols are provided to enable the production of high-purity this compound, suitable for use in cellular and molecular biology studies, particularly those investigating its role as a histone deacetylase (HDAC) inhibitor.

Introduction

This compound, the calcium salt of butyric acid, is a short-chain fatty acid that serves as a key molecule in cellular metabolism and signaling. In research, it is widely utilized as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate induces hyperacetylation of histones, leading to a more open chromatin structure and altered gene expression.[1] This mechanism underlies its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.[2][3]

This document outlines a straightforward and reproducible method for the synthesis of this compound from butyric acid and calcium hydroxide, followed by a detailed purification protocol using recrystallization to achieve high purity suitable for research purposes. Additionally, validated analytical methods for purity assessment and a description of the key signaling pathway affected by this compound are provided.

Synthesis of this compound

The synthesis of this compound is achieved through a simple acid-base neutralization reaction between butyric acid and a calcium source. Calcium hydroxide is chosen for this protocol due to its ready availability and straightforward reaction stoichiometry.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Butyric acid (≥99% purity)

-

Calcium hydroxide (reagent grade)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

Rotary evaporator or heating mantle with a crystallizing dish

Procedure:

-

Prepare Calcium Hydroxide Slurry: In a suitable beaker, add 10.0 g of calcium hydroxide (approx. 0.135 mol) to 50 mL of deionized water. Stir to create a slurry.

-

Acid Addition: While stirring the calcium hydroxide slurry, slowly add 23.8 mL (approx. 23.8 g, 0.270 mol) of butyric acid. The reaction is exothermic, so add the acid dropwise or in small portions to control the temperature. The molar ratio of butyric acid to calcium hydroxide should be 2:1.

-

Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The solution should become clear as the calcium hydroxide is consumed.

-

Isolation of Crude Product: Transfer the resulting this compound solution to a crystallizing dish or a round-bottom flask. Evaporate the water using a heating mantle at a low to moderate temperature or a rotary evaporator.

-

Drying: Dry the resulting white solid in a vacuum oven at 60-80°C to remove any residual water. This will yield crude this compound.

Purification of this compound by Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound.[4][5] For this compound, which is highly soluble in water, a single-solvent recrystallization from water is effective.

Recrystallization Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Home Page [chem.ualberta.ca]

Application Notes and Protocols: Stability of Calcium Butyrate in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium butyrate, the calcium salt of the short-chain fatty acid butyrate, is a molecule of significant interest in biomedical research and drug development. Butyrate is a natural product of dietary fiber fermentation by the gut microbiota and is known to play a crucial role in maintaining intestinal homeostasis. Its diverse biological activities, including the inhibition of histone deacetylases (HDACs) and modulation of key cellular signaling pathways, have made it a promising candidate for therapeutic interventions in various diseases, particularly cancer and inflammatory conditions.[1][2]

When conducting in vitro studies, ensuring the stability and consistent concentration of the test compound in the cell culture medium is paramount for obtaining accurate and reproducible results. The complex, aqueous environment of cell culture media, maintained at a physiological temperature of 37°C, can lead to the degradation of labile compounds. Furthermore, cellular metabolism can contribute to the depletion of the compound from the medium over time.[3] This document provides detailed application notes and protocols to assess the stability of this compound in cell culture media and outlines its known effects on critical signaling pathways.

Chemical Properties and Factors Affecting Stability

This compound is a white, water-soluble solid that is generally stable under standard temperature and pressure.[4] However, its stability in the complex milieu of cell culture media can be influenced by several factors:

-

pH: The pH of the cell culture medium, typically around 7.4, influences the equilibrium between the undissociated butyric acid and its dissociated butyrate form. The pKa of butyric acid is approximately 4.82, meaning that at physiological pH, it exists predominantly as the butyrate anion.[5] While butyrate itself is relatively stable, significant pH shifts in the medium could potentially affect its stability and cellular uptake.

-

Temperature: Standard cell culture incubation is performed at 37°C. Elevated temperatures can accelerate chemical degradation processes. While some sources state this compound is stable to heat, specific data at 37°C in a liquid medium over extended periods is crucial to verify.[6][7]

-

Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose. These components, along with supplements like fetal bovine serum (FBS), could potentially interact with this compound. However, specific interactions leading to degradation have not been extensively reported.

-

Cellular Metabolism: A primary route for the reduction of butyrate concentration in cell culture is cellular uptake and metabolism.[3] Cells can utilize butyrate as an energy source, which can lead to its depletion from the medium over the course of an experiment. This is a distinct process from chemical instability but is a critical factor to consider when designing experiments. One study demonstrated that in Friend erythroleukemia cell cultures, the concentration of butyrate in the medium decreased over time due to cellular metabolism, and adding fresh butyrate was necessary to maintain its inductive effects.[3]

Data Presentation: Stability of this compound

To accurately determine the stability of this compound in your specific cell culture medium, a time-course experiment is recommended. The following tables provide a template for organizing the quantitative data obtained from such a study.

Table 1: Stability of this compound in Cell Culture Medium (e.g., DMEM) at 37°C

| Time Point (Hours) | This compound Concentration (mM) - Replicate 1 | This compound Concentration (mM) - Replicate 2 | This compound Concentration (mM) - Replicate 3 | Average Concentration (mM) | % Remaining (Compared to Time 0) |

| 0 | [Initial Concentration] | [Initial Concentration] | [Initial Concentration] | [Average Initial] | 100% |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 12 | |||||

| 24 | |||||

| 48 | |||||

| 72 |

Table 2: Effect of Temperature on this compound Stability in Cell Culture Medium at 24 Hours

| Temperature (°C) | Initial Concentration (mM) | Concentration at 24h (mM) - Replicate 1 | Concentration at 24h (mM) - Replicate 2 | Concentration at 24h (mM) - Replicate 3 | Average Concentration at 24h (mM) | % Remaining |

| 4 | [Initial Concentration] | |||||

| Room Temperature (~25) | [Initial Concentration] | |||||

| 37 | [Initial Concentration] |

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the chemical stability of this compound in a cell-free culture medium.

Materials:

-

This compound

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), if applicable

-